(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Overview
Description
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, and spectral properties .Scientific Research Applications
Multicomponent Synthesis
Benzothiazine derivatives have been synthesized through multicomponent reactions involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, showcasing the versatility of these compounds in chemical synthesis. The reactions' selectivity can be controlled to yield target compounds, including new 2-amino-4H-pyrans, indicating their potential for creating novel materials with specific properties (Lega et al., 2016).
Antimicrobial Activity
Benzothiazine derivatives synthesized from interactions involving cycloalkanecarbaldehydes have been evaluated for their antibacterial and antifungal activities, underscoring their relevance in developing new antimicrobial agents. The structural confirmation and activity screening highlight their potential in medicinal chemistry and drug development (Lega et al., 2017).
Structural and Reactivity Studies
Investigations into the structure and reactivity of benzothiazine derivatives have led to the development of new synthetic methodologies. For example, research on 3-benzylidene and 3-ethylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxides provides insights into their behavior as α,β-unsaturated carbonyl systems, facilitating the formation of polynuclear heterocyclic systems. These studies are crucial for understanding the fundamental chemistry of benzothiazines and expanding their applications (Croce et al., 1986).
Novel Biologically Active Compounds
The synthesis of novel biologically active benzothiazine derivatives highlights their potential in biological applications. For instance, the creation of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and their preliminary evaluation for antibacterial and antioxidant activities showcases the broad applicability of these compounds in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[[(4-chlorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-19-12-10-17(11-13-19)14-25-15-22-23(27)20-8-4-5-9-21(20)26(30(22,28)29)16-18-6-2-1-3-7-18/h1-13,15,25H,14,16H2/b22-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRZBGRKOWCAW-JCMHNJIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)Cl)S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NCC4=CC=C(C=C4)Cl)/S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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